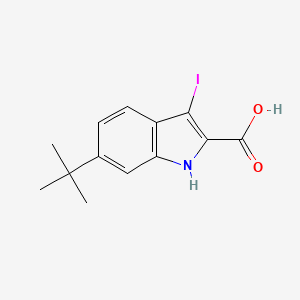
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group at the 6th position, an iodine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves several steps, starting from commercially available starting materials. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological systems, making it a useful tool in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
3-Iodo-1H-indole-2-carboxylic acid: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
6-tert-Butyl-3-iodo-1H-indole-1-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14INO2 |
|---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
6-tert-butyl-3-iodo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)7-4-5-8-9(6-7)15-11(10(8)14)12(16)17/h4-6,15H,1-3H3,(H,16,17) |
InChI Key |
SLZMIXGXQPQDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















